molecular formula C15H17ClN2O2 B388423 3-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide CAS No. 5316-59-6

3-chloro-N'-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide

Cat. No.: B388423
CAS No.: 5316-59-6
M. Wt: 292.76 g/mol
InChI Key: LXEOSJQIAMIMDH-SFQUDFHCSA-N
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Description

3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide is an organic compound with the molecular formula C15H17ClN2O2 It is a derivative of benzohydrazide and features a cyclohexylidene ring substituted with a chlorine atom and a dimethyl group

Preparation Methods

The synthesis of 3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 3,3-dimethyl-5-oxocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process may yield alcohols or amines as major products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium cyanide.

Scientific Research Applications

3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide can be compared with other similar compounds, such as:

    3-chlorobenzohydrazide: This compound lacks the cyclohexylidene ring and dimethyl group, making it less complex in structure.

    3,3-dimethyl-5-oxocyclohexanone: This compound lacks the benzohydrazide moiety, resulting in different chemical properties and reactivity.

    N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide: This compound lacks the chlorine atom, which may affect its chemical reactivity and biological activity.

The unique combination of functional groups in 3-chloro-N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

CAS No.

5316-59-6

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

3-chloro-N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide

InChI

InChI=1S/C15H17ClN2O2/c1-15(2)8-12(7-13(19)9-15)17-18-14(20)10-4-3-5-11(16)6-10/h3-6H,7-9H2,1-2H3,(H,18,20)/b17-12+

InChI Key

LXEOSJQIAMIMDH-SFQUDFHCSA-N

Isomeric SMILES

CC1(C/C(=N/NC(=O)C2=CC(=CC=C2)Cl)/CC(=O)C1)C

SMILES

CC1(CC(=NNC(=O)C2=CC(=CC=C2)Cl)CC(=O)C1)C

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC(=CC=C2)Cl)CC(=O)C1)C

Origin of Product

United States

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